TCEP-d16 (hydrochloride)

Description

BenchChem offers high-quality TCEP-d16 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCEP-d16 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H16ClO6P |

|---|---|

Molecular Weight |

302.74 g/mol |

IUPAC Name |

(2H)chlorane;deuterio 3-bis(1,1,2,2-tetradeuterio-3-deuteriooxy-3-oxopropyl)phosphanyl-2,2,3,3-tetradeuteriopropanoate |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2;/hD4 |

InChI Key |

PBVAJRFEEOIAGW-KTOUPRNMSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H].[2H]Cl |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

TCEP-d16 Hydrochloride: A Technical Guide for Researchers

Tris(2-carboxyethyl)phosphine-d16 (TCEP-d16) hydrochloride is the deuterium-labeled form of TCEP hydrochloride, a potent, water-soluble, and odorless reducing agent.[1][2][3] Its stability and selective reactivity make it an invaluable tool in proteomics, biochemistry, and drug development. This guide provides an in-depth overview of TCEP-d16 hydrochloride, its applications, and relevant experimental considerations.

Core Properties and Structure

TCEP-d16 hydrochloride is a trialkylphosphine that effectively reduces disulfide bonds in aqueous solutions.[1][2] Unlike thiol-based reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol, TCEP is more stable, resistant to air oxidation, and does not interfere with certain labeling reactions, such as those involving maleimides.[4] The deuterated form, TCEP-d16 hydrochloride, is particularly useful as an internal standard in mass spectrometry-based applications due to its distinct isotopic signature.[1]

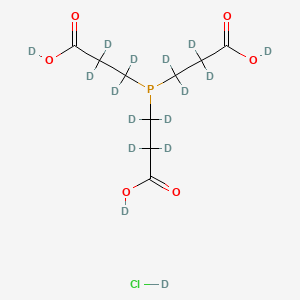

Chemical Structure:

-

Unlabeled TCEP Hydrochloride: C₉H₁₅O₆P · HCl

-

Deuterated TCEP-d16 Hydrochloride: P(CD₂CD₂COOD)₃ · DCl[3]

The core structure consists of a central phosphorus atom bonded to three propanoic acid groups.

Quantitative Data Summary

The physical and chemical properties of TCEP-d16 hydrochloride and its unlabeled counterpart are summarized below for easy comparison.

| Property | TCEP-d16 Hydrochloride | TCEP Hydrochloride (unlabeled) |

| Chemical Formula | P(CD₂CD₂COOD)₃ · DCl[3] | C₉H₁₅O₆P · HCl[5] |

| Molecular Weight | 302.75 g/mol [3] | 286.65 g/mol [4] |

| Labeled CAS Number | 1174025-33-2[3] | 51805-45-9[3][5] |

| Appearance | White powder/solid[6] | White powder |

| Purity | Typically ≥98%[3] | Varies by supplier |

| Solubility (in water) | Soluble[7] | 50 mg/mL |

| Storage Temperature | Room temperature, away from light and moisture[3] | 2-8°C, protect from moisture |

| Melting Point | Not specified | 175-177 °C |

Primary Use and Applications in Research

The primary function of TCEP-d16 hydrochloride is the rapid and quantitative reduction of disulfide bonds in proteins and peptides.[3][7] This characteristic is leveraged across various applications in research and drug development.

Proteomics and Mass Spectrometry

In proteomics workflows, the reduction of disulfide bonds is a critical step for protein denaturation and subsequent enzymatic digestion. TCEP is widely used for this purpose prior to analysis by mass spectrometry.[5]

-

Advantages over DTT/β-mercaptoethanol: TCEP is more effective at lower concentrations, is stable in solution for longer periods, and does not require removal before certain downstream applications like immobilized metal affinity chromatography.[4]

-

Simultaneous Reduction and Digestion: TCEP can be combined with proteases like trypsin to perform reduction and digestion in a single step, which can enhance protein sequence coverage in mass spectrometry experiments.[5]

Protein Chemistry and Bioconjugation

TCEP is the reducing agent of choice when working with cysteine-containing peptides and proteins that are to be labeled with maleimide-based reagents.[4]

-

Selective Reduction: It selectively reduces disulfide bonds without reacting with the maleimide functionality, a common issue with thiol-based reducing agents.[4]

-

Thiol Deprotection: It is also employed for the deprotection of thiols in various bioconjugation and peptide ligation strategies, including the Staudinger reaction.[8]

Nucleic Acid Chemistry

TCEP is utilized in the chemistry of DNA and gold nanoparticles (AuNPs), likely for reducing disulfide-modified oligonucleotides used in self-assembly processes.[1][2] It also serves as a deprotecting agent for thiolated DNA.[9]

Other Applications

-

RNA Isolation: TCEP can be used during the tissue homogenization process for RNA isolation.[4]

-

Analytical Chemistry: It has been used as a reductant for the determination of ascorbic acid and dehydroascorbic acid in biological samples.[5]

Experimental Protocols and Methodologies

While specific protocols are application-dependent, the following provides a general methodology for the use of TCEP in protein reduction.

General Protocol for Protein Disulfide Bond Reduction

This protocol outlines the basic steps for reducing disulfide bonds in a protein sample prior to downstream analysis, such as SDS-PAGE or mass spectrometry.

-

Preparation of TCEP Stock Solution:

-

Dissolve TCEP hydrochloride in water to a final concentration of 0.5 M.[4]

-

Adjust the pH to approximately 7.0 using sodium hydroxide or ammonium hydroxide. The solution will be acidic upon initial dissolution.[4]

-

Store the stock solution in aliquots at -20°C.[4] Note that TCEP is reportedly less stable in phosphate buffers.[4]

-

-

Reduction Reaction:

-

To a solution of the protein sample (e.g., in a denaturing buffer), add the TCEP stock solution to a final concentration of 5-20 mM. The optimal concentration may vary depending on the protein and the number of disulfide bonds.

-

Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

-

-

Downstream Processing:

-

Following reduction, the sample can be directly used for applications like alkylation (e.g., with iodoacetamide) to prevent disulfide bond reformation, followed by enzymatic digestion for mass spectrometry.

-

For SDS-PAGE, the reduced sample can be mixed with loading buffer and loaded onto the gel.

-

Visualizations

Experimental Workflow: Protein Reduction for Mass Spectrometry

The following diagram illustrates a typical workflow for preparing a protein sample for mass spectrometry analysis, highlighting the role of TCEP.

Caption: Workflow for protein sample preparation for mass spectrometry.

Logical Relationship: Advantages of TCEP

This diagram outlines the advantages of TCEP compared to traditional thiol-based reducing agents.

Caption: Key advantages of TCEP over thiol-based reducing agents.

References

- 1. TCEP-d16 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. TCEP - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. Tris(2-carboxyethyl)phosphine hydrochloride - Enamine [enamine.net]

- 9. The Main Preparation Method Of Tris (2-Carboxyethyl) Phosphine Hydrochloride(TCEP-HCI) [yacooscience.com]

TCEP-d16 (hydrochloride): A Technical Guide to Protein Disulfide Reduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of Tris(2-carboxyethyl)phosphine-d16 (TCEP-d16) hydrochloride as a reducing agent for protein disulfide bonds. TCEP is a powerful, odorless, and stable alternative to traditional thiol-based reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME). Its unique properties make it an invaluable tool in various proteomics, biochemistry, and drug development workflows. This guide will delve into the mechanism of action, provide detailed experimental protocols, and offer a quantitative comparison with other common reducing agents.

Core Principles of TCEP-d16 Mediated Protein Reduction

TCEP-d16 is a deuterated analog of Tris(2-carboxyethyl)phosphine. The substitution of hydrogen with deuterium atoms offers a valuable tool for mass spectrometry-based applications, allowing for the differentiation of the reducing agent from other molecules in complex biological samples. The underlying chemical principles of disulfide reduction, however, remain identical to that of its non-deuterated counterpart.

Unlike thiol-containing reducing agents such as DTT and BME, which rely on thiol-disulfide exchange, TCEP utilizes a phosphorus-based mechanism to reduce disulfide bonds.[1] This reaction is irreversible and proceeds through a nucleophilic attack of the phosphine on one of the sulfur atoms of the disulfide bond, leading to the formation of two free sulfhydryl groups and TCEP oxide. This distinct mechanism confers several advantages, including its effectiveness over a broad pH range and its compatibility with sulfhydryl-reactive chemistries.[2][3]

Key Advantages of TCEP:

-

Odorless and Stable: TCEP is a non-volatile, odorless solid, significantly improving laboratory safety and working conditions compared to the pungent odors of DTT and BME.[3][4] It is also more resistant to air oxidation, ensuring greater stability and longer shelf life of its solutions.[3]

-

Broad pH Range: TCEP is effective in reducing disulfide bonds over a wide pH range, typically from 1.5 to 9.0.[2][3] This is a significant advantage over DTT, which is most effective at pH values above 7.5.[3]

-

Irreversible Reduction: The reduction of disulfide bonds by TCEP is essentially irreversible, driving the reaction to completion and ensuring the complete reduction of even stable disulfide bonds.[5]

-

Compatibility with Sulfhydryl-Reactive Reagents: As a thiol-free reducing agent, TCEP does not react with maleimides or other sulfhydryl-reactive compounds. This allows for the simultaneous reduction of disulfides and labeling of free thiols without the need to remove the reducing agent.[2][3]

-

Selectivity: TCEP is highly selective for disulfide bonds and does not react with other functional groups commonly found in proteins.[6]

Quantitative Comparison of Common Reducing Agents

The choice of reducing agent can significantly impact experimental outcomes. The following table summarizes the key quantitative parameters of TCEP, DTT, and BME for easy comparison.

| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | BME (β-mercaptoethanol) |

| Effective pH Range | 1.5 - 9.0[2][3] | 7.0 - 9.0 | 7.0 - 9.0 |

| Typical Working Concentration | 5 - 50 mM[4][7] | 1 - 10 mM | 5 - 20 mM |

| Reaction Time | < 5 minutes at room temperature[3][4] | 15 - 30 minutes at room temperature | 15 - 30 minutes at room temperature |

| Stability in Solution | Stable in aqueous solutions for weeks[4] | Prone to air oxidation, half-life of ~40 hours at pH 6.5[8] | Prone to air oxidation, half-life of >100 hours at pH 6.5[8] |

| Odor | Odorless[3][4] | Faint sulfurous odor | Strong, unpleasant odor |

| Thiol-Reactive | No[2][3] | Yes | Yes |

| Metal Chelation | Does not chelate metals[4] | Chelates Ni2+[9] | Chelates Cu2+, Co2+[9] |

Experimental Protocols

The following are example protocols for the reduction of protein disulfide bonds using TCEP. The optimal conditions, including concentration, temperature, and incubation time, may need to be optimized for specific proteins and applications.

In-Solution Protein Reduction

This protocol is suitable for the reduction of purified proteins in solution.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris, HEPES, PBS)

-

TCEP-d16 (hydrochloride) stock solution (e.g., 500 mM in water)

-

Reaction tubes

Procedure:

-

Prepare the protein solution to the desired concentration in the chosen reaction buffer.

-

Add TCEP-d16 stock solution to the protein solution to achieve a final concentration typically between 5 and 50 mM.[4][7] For complete reduction of stable disulfide bonds, a 10- to 20-fold molar excess of TCEP over the protein's disulfide bond concentration is recommended.

-

Incubate the reaction mixture at room temperature for 5 to 30 minutes.[3][4] For proteins with highly inaccessible disulfide bonds, incubation at 37°C for up to 1 hour may be necessary.[10]

-

The reduced protein is now ready for downstream applications. If necessary, TCEP can be removed by dialysis, desalting columns, or buffer exchange.[3]

In-Gel Protein Reduction for Mass Spectrometry

This protocol is designed for the reduction of proteins within a polyacrylamide gel slice prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Excised protein gel band

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Reduction solution (e.g., 10 mM TCEP in 100 mM ammonium bicarbonate)

-

Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

-

Wash solution (100 mM ammonium bicarbonate)

-

Acetonitrile

-

Reaction tubes

Procedure:

-

Destain the excised gel band with the destaining solution until the Coomassie or silver stain is removed.

-

Dehydrate the gel piece with acetonitrile and dry completely in a vacuum centrifuge.

-

Rehydrate the gel piece in the reduction solution and incubate at 56°C for 45 minutes.[11]

-

Cool the tube to room temperature and remove the reduction solution.

-

Add the alkylation solution and incubate in the dark at room temperature for 30 minutes.[11]

-

Remove the alkylation solution and wash the gel piece with the wash solution, followed by dehydration with acetonitrile.

-

The gel piece is now ready for in-gel digestion.

Visualizing Workflows and Mechanisms

Mechanism of Disulfide Reduction by TCEP

References

- 1. Reducing agent - TCEP Neobiotech [neo-biotech.com]

- 2. Disulfide reduction using TCEP reaction [biosyn.com]

- 3. broadpharm.com [broadpharm.com]

- 4. yunbiopharm.com [yunbiopharm.com]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 8. researchgate.net [researchgate.net]

- 9. store.p212121.com [store.p212121.com]

- 10. dynamic-biosensors.com [dynamic-biosensors.com]

- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

TCEP as a Reducing Agent in Proteomics: An In-depth Technical Guide

Introduction

In the intricate world of proteomics, the study of proteins, maintaining the integrity and desired conformation of these complex biomolecules is paramount. Disulfide bonds, the covalent linkages between cysteine residues, play a crucial role in stabilizing the tertiary and quaternary structures of many proteins. However, for a multitude of analytical and functional studies, the cleavage of these bonds is a necessary prerequisite. This is where reducing agents come into play, and among them, Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of TCEP, its mechanism of action, advantages over traditional reducing agents, and its applications in proteomics, particularly in the context of mass spectrometry.

Chemical Properties and Mechanism of Action

TCEP is a trialkylphosphine compound that effectively reduces disulfide bonds in proteins and peptides.[1] Unlike thiol-based reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME), TCEP is an odorless, water-soluble, and highly stable compound.[2][3] Its reaction with disulfide bonds is irreversible and proceeds through a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bridge. This leads to the formation of a phosphine oxide and two free sulfhydryl groups.[4]

The key advantages of TCEP stem from its unique chemical properties. It is effective over a broad pH range, from acidic to alkaline conditions (pH 1.5-8.5), making it suitable for a wider array of experimental setups compared to DTT, which is most effective at pH values above 7.5.[4][5] Furthermore, TCEP is more resistant to air oxidation, ensuring its reducing capacity is maintained over longer periods.[4][5]

Advantages of TCEP in Proteomics

The adoption of TCEP in proteomics workflows offers several distinct advantages over conventional reducing agents like DTT and BME.

-

Odorless and Less Toxic : TCEP is a non-volatile and odorless compound, significantly improving the laboratory environment compared to the pungent odors of DTT and BME.[1][6]

-

Irreversible Reduction : The reaction of TCEP with disulfide bonds is irreversible, driving the equilibrium towards the reduced state and ensuring complete cleavage of disulfide bridges.[4]

-

Broad pH Range : TCEP is effective over a wide pH range (1.5-8.5), offering greater flexibility in experimental design.[4][5] In contrast, DTT's optimal performance is in the pH range of 7.5-8.5.[7]

-

Stability : TCEP exhibits greater stability in aqueous solutions and is more resistant to air oxidation than DTT, leading to more consistent and reliable results.[4][5]

-

Compatibility with Downstream Applications : As TCEP is not a thiol-containing compound, it does not interfere with subsequent sulfhydryl-reactive chemistries, such as alkylation with iodoacetamide (IAA) or maleimide-based labeling, without the need for its removal.[4][8] This streamlines sample preparation workflows for mass spectrometry and other analytical techniques.

-

Selectivity : TCEP is highly selective for disulfide bonds and does not react with other functional groups commonly found in proteins.[5]

Quantitative Comparison of Reducing Agents

To provide a clearer understanding of the practical differences between common reducing agents, the following table summarizes their key quantitative and qualitative characteristics.

| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | BME (β-mercaptoethanol) |

| Effective pH Range | 1.5 - 8.5[4][5] | 7.5 - 8.5[7] | ~7.5 - 8.5 |

| Reaction with Disulfides | Irreversible[4] | Reversible | Reversible |

| Stability in Air | High[4][5] | Low (prone to oxidation) | Low (prone to oxidation) |

| Odor | Odorless[1][6] | Pungent | Pungent |

| Thiol Content | Thiol-free[9] | Thiol-containing | Thiol-containing |

| Typical Working Concentration | 5 - 50 mM[8] | 1 - 100 mM | 1 - 5% (v/v) |

| Interference with Alkylation | No[4][8] | Yes (requires removal) | Yes (requires removal) |

| Toxicity | Lower | Higher | Higher |

Experimental Protocols

The following protocols provide a general framework for the use of TCEP in protein reduction for proteomics applications. Optimization may be required depending on the specific protein and downstream analysis.

This protocol is suitable for preparing protein samples for subsequent enzymatic digestion and analysis by mass spectrometry.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)

-

TCEP hydrochloride solution (e.g., 500 mM stock in water)

-

Alkylation agent (e.g., 500 mM Iodoacetamide in water)

-

Denaturant (optional, e.g., 8 M Urea or 6 M Guanidine-HCl)

Procedure:

-

Denaturation (Optional): If the protein of interest is highly structured, add a denaturant to the sample to a final concentration of 6 M Urea or 4 M Guanidine-HCl to expose buried disulfide bonds.

-

Reduction: Add TCEP to the protein solution to a final concentration of 5-10 mM.[10]

-

Incubation: Incubate the sample at 37-56°C for 30-60 minutes to ensure complete reduction of disulfide bonds.[11]

-

Alkylation: After cooling the sample to room temperature, add the alkylating agent (e.g., iodoacetamide) to a final concentration of 15-20 mM.

-

Incubation (Alkylation): Incubate the sample in the dark at room temperature for 30 minutes.

-

Quenching (Optional): The alkylation reaction can be quenched by adding a small amount of DTT or cysteine.

-

The sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent mass spectrometry analysis.

Immobilized TCEP allows for the easy removal of the reducing agent after the reaction, which can be beneficial for certain applications.[3]

Materials:

-

Protein sample

-

Immobilized TCEP disulfide reducing gel/resin[3]

-

Spin column or microcentrifuge tube

-

Appropriate buffer

Procedure (Batch Format):

-

Add a volume of the immobilized TCEP slurry to a microcentrifuge tube, typically 1-2 times the volume of the protein sample.[3]

-

Centrifuge the tube at approximately 1000 x g for 1 minute and discard the supernatant.[3]

-

Wash the resin with the sample buffer.

-

Add the protein solution to the washed resin.

-

Incubate at room temperature for the desired time (see table below for suggested times) with gentle mixing.[3]

-

Centrifuge at 1000 x g for 1 minute and collect the supernatant containing the reduced protein.[3]

Suggested Incubation Times for Immobilized TCEP at Room Temperature: [1][3]

| Sample Concentration (mg/mL) | Incubation Time (minutes) |

| < 0.1 | 15 |

| 0.1 - 0.5 | 30 |

| 0.5 - 0.9 | 45 |

| > 1.0 | 60 |

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of disulfide bond reduction by TCEP.

Caption: A typical proteomics workflow incorporating TCEP.

Applications in Proteomics and Mass Spectrometry

TCEP is a cornerstone reagent in many proteomics applications, primarily due to its effectiveness and compatibility with mass spectrometry (MS).

-

Bottom-Up Proteomics : In shotgun or bottom-up proteomics, proteins are enzymatically digested into smaller peptides prior to MS analysis. Complete reduction and alkylation of disulfide bonds are critical for achieving high sequence coverage and accurate protein identification.[12][13] TCEP's efficiency and lack of interference with subsequent steps make it an ideal choice for this workflow.[12][13]

-

Top-Down Proteomics : In top-down proteomics, intact proteins are introduced into the mass spectrometer. TCEP can be used to reduce disulfide bonds in the gas phase or in solution prior to analysis to unfold the protein and improve fragmentation and characterization.

-

Protein Labeling and Conjugation : For applications requiring the labeling of cysteine residues with tags (e.g., for quantification or functional studies), TCEP is the preferred reducing agent because it does not react with the commonly used maleimide-based labeling reagents.[4]

-

Antibody-Drug Conjugate (ADC) Development : TCEP is widely used in the production of ADCs to reduce interchain disulfide bonds in monoclonal antibodies, allowing for the conjugation of cytotoxic drugs.[6]

Conclusion

TCEP has established itself as a superior reducing agent for a wide range of applications in proteomics. Its favorable chemical properties, including its stability, effectiveness over a broad pH range, and lack of interference with downstream chemistries, offer significant advantages over traditional thiol-based reagents. For researchers, scientists, and drug development professionals, a thorough understanding of TCEP's characteristics and its proper implementation in experimental workflows is crucial for obtaining high-quality, reliable, and reproducible results in the dynamic field of protein science.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Bot Detection [iris-biotech.de]

- 5. broadpharm.com [broadpharm.com]

- 6. METHOD FOR DETECTING TCEP CONTENT IN ADC BY LC-MS/MS | TREA [trea.com]

- 7. researchgate.net [researchgate.net]

- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 9. Reducing agent - TCEP Clinisciences [clinisciences.com]

- 10. What Concentration Should TCEP and IAA Be Used for Protein Reduction and Alkylation | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. Mass Spectrometry-Based Proteomics for Translational Research: A Technical Overview - PMC [pmc.ncbi.nlm.nih.gov]

TCEP-d16 Hydrochloride: An In-Depth Technical Guide for Mass Spectrometry Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tris(2-carboxyethyl)phosphine-d16 (TCEP-d16) hydrochloride, a deuterated reducing agent with significant applications in mass spectrometry-based proteomics. We will delve into its chemical properties, mechanism of action, and advantages over other reducing agents, supplemented with detailed experimental protocols and quantitative data.

Introduction to TCEP-d16 Hydrochloride

Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and thiol-free reducing agent used to break disulfide bonds in proteins and peptides, a critical step in sample preparation for mass spectrometry analysis. The deuterated form, TCEP-d16 hydrochloride, is the isotopically labeled analogue of TCEP hydrochloride.[1][2] Stable heavy isotopes of elements like hydrogen (in the form of deuterium) are commonly incorporated into molecules to serve as tracers for quantification in various stages of drug development and research.[1] While its primary documented application is in biomolecular Nuclear Magnetic Resonance (NMR), the use of deuterated reagents in mass spectrometry is valuable for quantitative proteomics, where they can serve as internal standards to improve the accuracy and precision of measurements.[3][4]

Chemical Properties of TCEP-d16 Hydrochloride:

| Property | Value | Reference |

| Chemical Formula | C9H15O6P•HCl (deuterated) | --INVALID-LINK-- |

| Molecular Weight | 286.65 g/mol (non-deuterated) | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| Solubility in Water | 310 g/L | --INVALID-LINK-- |

| pH of aqueous solution | ~2.5 | --INVALID-LINK-- |

| Storage | Below 4°C | --INVALID-LINK-- |

Mechanism of Disulfide Bond Reduction

TCEP reduces disulfide bonds through a nucleophilic attack by the phosphorus atom on one of the sulfur atoms in the disulfide bond. This reaction is irreversible and results in the formation of two free sulfhydryl groups and TCEP oxide. Unlike thiol-based reducing agents like dithiothreitol (DTT), TCEP's mechanism does not involve a thiol-disulfide exchange. This key difference contributes to its stability and effectiveness over a broad pH range.

Advantages of TCEP over Dithiothreitol (DTT)

TCEP offers several distinct advantages over the more traditional reducing agent, DTT, making it a preferred choice in many mass spectrometry workflows.

| Feature | TCEP Hydrochloride | Dithiothreitol (DTT) | References |

| Odor | Odorless | Strong, unpleasant sulfur smell | --INVALID-LINK-- |

| Stability | More stable to air oxidation | Less stable, readily oxidizes | --INVALID-LINK-- |

| Effective pH Range | Wide range (pH 1.5 - 8.5) | Limited to pH > 7 | --INVALID-LINK--, --INVALID-LINK-- |

| Reactivity with Alkylating Agents | Does not react with maleimides | Reacts with maleimides, requiring removal before labeling | --INVALID-LINK-- |

| Toxicity | Less toxic | More toxic | --INVALID-LINK-- |

| Reaction Kinetics | Faster reduction at pH < 8.0 | Slower reduction at lower pH | --INVALID-LINK-- |

Experimental Protocols

The following protocols provide a general framework for the use of TCEP-d16 hydrochloride in preparing protein samples for mass spectrometry. Optimal conditions may vary depending on the specific protein and experimental goals.

In-Solution Protein Reduction and Alkylation

This protocol is suitable for purified proteins or simple protein mixtures.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

TCEP-d16 hydrochloride stock solution (e.g., 100 mM in water)

-

Alkylating agent stock solution (e.g., 200 mM iodoacetamide in water, freshly prepared and protected from light)

-

Sequencing-grade trypsin

Procedure:

-

Denaturation (Optional but Recommended): Denature the protein sample by adding a denaturant such as 8 M urea or 6 M guanidine hydrochloride.

-

Reduction: Add TCEP-d16 hydrochloride stock solution to the protein sample to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes.

-

Alkylation: Cool the sample to room temperature. Add the iodoacetamide stock solution to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Quenching (Optional): To quench the excess iodoacetamide, a small amount of DTT or TCEP can be added.

-

Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the denaturant concentration (e.g., to < 1 M urea). Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the sample with formic acid or trifluoroacetic acid to stop the digestion. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip prior to mass spectrometry analysis.

In-Gel Protein Reduction and Alkylation

This protocol is used for proteins separated by one- or two-dimensional gel electrophoresis.

Materials:

-

Excised protein band from a Coomassie- or silver-stained gel

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

TCEP-d16 hydrochloride solution (e.g., 10 mM in 100 mM ammonium bicarbonate)

-

Iodoacetamide solution (e.g., 55 mM in 100 mM ammonium bicarbonate, freshly prepared and protected from light)

-

Sequencing-grade trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)

-

Peptide extraction solution (e.g., 50% acetonitrile/5% formic acid)

Procedure:

-

Destaining: Wash the excised gel piece with water, then destain with the destaining solution until the gel piece is colorless.

-

Dehydration: Dehydrate the gel piece with 100% acetonitrile.

-

Reduction: Rehydrate the gel piece with the TCEP-d16 hydrochloride solution and incubate at 56°C for 60 minutes.

-

Alkylation: Remove the TCEP solution and add the iodoacetamide solution. Incubate in the dark at room temperature for 45 minutes.

-

Washing: Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile.

-

Digestion: Rehydrate the gel piece with the trypsin solution and incubate at 37°C overnight.

-

Peptide Extraction: Extract the peptides from the gel piece by sequential incubations with the peptide extraction solution.

-

Sample Cleanup: Pool the extracts and dry them in a vacuum centrifuge. Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid) for mass spectrometry analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of TCEP.

Table 1: Physicochemical and Reaction Properties of TCEP Hydrochloride

| Parameter | Value | Notes |

| Optimal pH for Reduction | 1.5 - 8.5 | Effective over a much wider range than DTT. |

| Typical Working Concentration | 5 - 10 mM | For complete reduction of disulfide bonds in proteins. |

| Typical Incubation Time | 30 - 60 minutes | Can be faster (<5 minutes) for small molecules. |

| Typical Incubation Temperature | Room Temperature to 56°C | Higher temperatures can accelerate the reaction. |

| Stability in Solution | Stable for weeks in many buffers | Unstable in phosphate buffers at neutral pH. |

Table 2: Comparative Performance of TCEP and DTT

| Metric | TCEP | DTT | Notes |

| Maleimide Labeling Efficiency | Allows ~3.6 times greater labeling of myosin with a maleimide dye | Significantly inhibits maleimide labeling | TCEP is preferred when subsequent maleimide-based labeling is performed. |

| Alkylation Efficiency (with CAA) | 97.01% | - | Data from a study using chloroacetamide (CAA) as the alkylating agent. |

| Side Reactions | Can cause peptide backbone cleavage at cysteine residues under certain conditions | Can interfere with assays involving metal ions (e.g., Ni-NTA) | TCEP side reactions are generally minimal under standard proteomics conditions. |

Visualization of Experimental Workflow

The following diagram illustrates the typical bottom-up proteomics workflow incorporating TCEP-d16 hydrochloride for disulfide bond reduction.

References

An In-depth Technical Guide to the Mechanism of TCEP in Disulfide Bond Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tris(2-carboxyethyl)phosphine (TCEP) in the cleavage of disulfide bonds. While this guide also addresses the deuterated analog TCEP-d16, a thorough review of the scientific literature reveals a lack of specific studies on its mechanism of action or any associated kinetic isotope effects. Therefore, the core of this document focuses on the well-established mechanism of the unlabeled TCEP.

Core Mechanism of Disulfide Bond Cleavage by TCEP

The reduction of disulfide bonds by TCEP is a robust and efficient chemical reaction widely employed in biochemistry and proteomics. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The key steps are as follows:

-

Nucleophilic Attack: The phosphorus atom of TCEP, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks one of the sulfur atoms of the disulfide bond.

-

Formation of a Phosphonium Thiolate Intermediate: This attack leads to the cleavage of the sulfur-sulfur bond and the formation of a transient phosphonium thiolate intermediate.

-

Hydrolysis: The intermediate is unstable in aqueous solution and rapidly hydrolyzes. A water molecule attacks the phosphorus atom.

-

Formation of TCEP Oxide and Free Thiols: The hydrolysis results in the formation of the highly stable TCEP oxide and the release of two free thiol groups.

This reaction is essentially irreversible due to the formation of the very stable phosphine oxide.

Signaling Pathway Diagram

Caption: Mechanism of disulfide bond reduction by TCEP.

Quantitative Data

The efficiency of TCEP as a reducing agent has been quantified in various studies. Below is a summary of key quantitative data comparing TCEP with other common reducing agents.

| Parameter | TCEP | Dithiothreitol (DTT) | Reference(s) |

| Optimal pH Range | 1.5 - 9.0 | 7.0 - 8.5 | [1] |

| Reaction Rate | Rapid, often complete in < 5 minutes at room temperature | Slower, especially at lower pH | [1] |

| Stability in Air | Highly stable | Prone to oxidation | [2] |

| Irreversibility | Irreversible reaction | Reversible reaction | [2] |

Experimental Protocols

General Protocol for Protein Reduction for Mass Spectrometry

This protocol is a standard procedure for reducing disulfide bonds in proteins prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

TCEP solution (e.g., 200 mM in water)

-

Alkalyting agent (e.g., 500 mM iodoacetamide in water)

-

Quenching solution (e.g., 500 mM DTT in water)

Procedure:

-

Dissolve the protein sample in the denaturing buffer.

-

Add TCEP solution to a final concentration of 10 mM.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

Cool the sample to room temperature.

-

Add the alkylating agent to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

Quench the alkylation reaction by adding the quenching solution to a final concentration of 20 mM.

-

The protein is now reduced and alkylated, ready for further processing (e.g., buffer exchange, digestion).

Experimental Workflow Diagram

Caption: Workflow for protein disulfide bond reduction.

Monitoring Disulfide Bond Cleavage Kinetics

The kinetics of disulfide bond cleavage by TCEP can be monitored spectrophotometrically using a chromogenic disulfide-containing compound such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The cleavage of DTNB produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

-

DTNB solution (e.g., 10 mM in a suitable buffer)

-

TCEP solution of known concentration

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and DTNB at a final concentration of 100 µM in a cuvette.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm.

-

Initiate the reaction by adding a small volume of the TCEP solution to the cuvette and mix quickly.

-

Immediately start recording the absorbance at 412 nm over time.

-

The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).

Logical Relationship Diagram

Caption: Principle of the DTNB-based kinetic assay.

Concluding Remarks

TCEP is a powerful and versatile reducing agent for disulfide bonds, offering significant advantages in terms of speed, efficiency, and stability over a wide pH range. Its irreversible SN2 mechanism makes it a reliable tool in various biochemical and proteomics applications. While the deuterated analog TCEP-d16 is commercially available, its specific mechanistic details and potential kinetic isotope effects remain to be elucidated in the scientific literature. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with disulfide bond reduction.

References

TCEP-d16 (hydrochloride) product information and specifications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tris(2-carboxyethyl)phosphine-d16 (TCEP-d16) hydrochloride, a deuterated analog of the widely used reducing agent TCEP. This document compiles essential product specifications, applications, and handling information to support its use in research and development.

Product Overview

TCEP-d16 (hydrochloride) is the deuterium-labeled form of TCEP hydrochloride.[1][2] TCEP is a potent, odorless, and stable non-thiol reducing agent highly effective in reducing disulfide bonds in proteins and peptides over a broad pH range.[1][2][3] Its deuteration makes it particularly suitable for applications in mass spectrometry and biomolecular Nuclear Magnetic Resonance (NMR).[4][5] Unlike other reducing agents like dithiothreitol (DTT), TCEP is more stable and does not interfere with thiol-directed agents.[1][2][4] It is also a commonly used reagent in DNA-gold nanoparticle (AuNP) chemistry.[1][2][6]

Chemical and Physical Properties

The following tables summarize the key specifications for TCEP-d16 (hydrochloride).

Table 1: General Specifications

| Property | Value | Source(s) |

| Synonyms | 3-[Bis(2-carboxyethyl)phosphanyl]propanoic acid hydrochloride; 3,3′,3′′-Phosphinidynetrispropanoic acid hyrochloride | [4][5] |

| Labeled CAS Number | 1174025-33-2 | [1][4][5] |

| Unlabeled CAS Number | 51805-45-9 | [4][5][7] |

| Form | Crystalline solid | [8] |

Table 2: Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | P(CD2CD2COOD)3·DCl | [4][5] |

| Molecular Formula | C9D16ClO6P | [9] |

| Molecular Weight | 302.75 g/mol | [4][9] |

| Purity | ≥97% | [4][5][9] |

Table 3: Solubility and Storage

| Property | Value | Source(s) |

| Solubility | DMSO: 100 mg/mL (330.31 mM) (Requires ultrasonic and warming) | [2] |

| Water: 100% | [10] | |

| PBS (pH 7.2): ~5 mg/mL (for unlabeled TCEP) | [8] | |

| Storage Temperature | Room temperature, away from light and moisture. | [4][10] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [2][11] |

Applications

TCEP-d16 (hydrochloride) is primarily utilized in:

-

Biomolecular NMR: As a stable isotope-labeled standard.[4][5]

-

Mass Spectrometry: As an internal standard in quantitative proteomics.

-

Protein Chemistry: For the reduction of disulfide bonds in proteins and peptides prior to electrophoresis (SDS-PAGE), enzymatic digestion, and other analytical techniques.[6]

-

DNA-Gold Nanoparticle Chemistry: As a reducing agent in the assembly and stabilization of DNA-AuNP conjugates.[1][2][6]

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for TCEP-d16 (hydrochloride) are not available in the provided search results, its application is analogous to that of unlabeled TCEP. The following represents a general workflow for its use in protein disulfide bond reduction.

General Protocol for Protein Reduction:

-

Preparation of TCEP-d16 Stock Solution: Prepare a stock solution of TCEP-d16 (hydrochloride) in a suitable buffer (e.g., 10-50 mM in phosphate or Tris buffer). Due to its hygroscopic nature, it is advisable to use freshly opened DMSO for initial solubilization if required.[2] For aqueous solutions, prepare them fresh daily.[8]

-

Reduction Reaction: Add the TCEP-d16 stock solution to the protein sample to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Downstream Processing: The reduced protein sample is now ready for downstream applications such as alkylation, enzymatic digestion, or electrophoretic analysis.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for using TCEP-d16 (hydrochloride) in protein analysis and its primary function as a reducing agent.

Signaling Pathways

TCEP-d16 (hydrochloride) is a chemical reducing agent and is not known to be directly involved in specific biological signaling pathways in the manner of a signaling molecule or an inhibitor. Its primary role in a biological context is the non-specific reduction of disulfide bonds.

Safety and Handling

TCEP-d16 (hydrochloride) should be handled with care. It is recommended to review the Safety Data Sheet (SDS) provided by the supplier before use.[8] General safety precautions include wearing appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eye protection.[10] Avoid ingestion, inhalation, and contact with skin and eyes.[8]

Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.[1][8]

References

- 1. TCEP-d16 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. biocompare.com [biocompare.com]

- 7. usbio.net [usbio.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. biocompare.com [biocompare.com]

- 10. isotope.com [isotope.com]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to TCEP-d16 Hydrochloride for Researchers and Drug Development Professionals

An in-depth examination of Tris(2-carboxyethyl)phosphine-d16 hydrochloride, a powerful reducing agent crucial for advancements in proteomics, drug discovery, and biochemical research.

This technical guide provides comprehensive safety information, detailed experimental protocols, and an exploration of the mechanistic underpinnings of Tris(2-carboxyethyl)phosphine-d16 hydrochloride (TCEP-d16 HCl). Designed for researchers, scientists, and professionals in drug development, this document aims to be an essential resource for the effective and safe application of this versatile reagent.

Safety and Handling

TCEP-d16 hydrochloride is a deuterated form of Tris(2-carboxyethyl)phosphine hydrochloride, a potent, odorless, and thiol-free reducing agent. While offering significant advantages over other reducing agents like dithiothreitol (DTT), it is crucial to handle TCEP-d16 HCl with appropriate care.

1.1. Hazard Identification

TCEP-d16 HCl is classified as a hazardous substance. It is known to cause severe skin burns and serious eye damage.[1] Ingestion or inhalation may also be harmful, as the material is destructive to the tissues of the mucous membranes and upper respiratory tract.[1]

1.2. First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.

1.3. Personal Protective Equipment (PPE)

When handling TCEP-d16 HCl, it is imperative to use appropriate personal protective equipment, including:

-

Chemical safety goggles or a face shield.

-

Protective gloves (e.g., nitrile rubber).

-

A lab coat or other protective clothing.

-

In case of insufficient ventilation, wear a suitable respirator.

1.4. Storage and Stability

TCEP-d16 HCl should be stored at room temperature, away from light and moisture, in a tightly sealed container.[1][2] It is stable in aqueous solutions over a wide pH range, but it is not recommended for storage in phosphate buffers, especially at neutral pH, as this can lead to its oxidation.[3]

Physicochemical and Toxicological Data

A summary of the key quantitative data for TCEP-d16 hydrochloride is presented below for easy reference.

| Property | Value |

| Chemical Formula | P(CD₂CD₂COOD)₃·DCl |

| Molecular Weight | 302.75 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility in Water | 310 g/L (1.08 M) |

| Storage Temperature | Room Temperature |

| Purity | ≥98% |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] |

| Germ Cell Mutagenicity | Not classified |

| Reproductive Toxicity | Not classified |

Mechanism of Action: Disulfide Bond Reduction

TCEP is a phosphine-based reducing agent that effectively and irreversibly cleaves disulfide bonds (S-S) to form two free sulfhydryl (-SH) groups. The reaction proceeds through a nucleophilic attack by the phosphorus atom of TCEP on one of the sulfur atoms of the disulfide bond. This is followed by a series of intramolecular reactions that result in the formation of a stable phosphine oxide and two reduced thiol groups.

The key advantages of TCEP over thiol-based reducing agents like DTT include its lack of a volatile and unpleasant odor, its stability in air, and its effectiveness over a broader pH range. Furthermore, because TCEP does not contain a thiol group, it does not interfere with subsequent sulfhydryl-reactive cross-linking or labeling reactions, such as those involving maleimides.

Experimental Protocols

TCEP-d16 hydrochloride is a critical reagent in numerous biochemical and analytical workflows, most notably in proteomics for the preparation of samples for mass spectrometry. The deuterated form is particularly useful as an internal standard in quantitative mass spectrometry-based studies.

4.1. General Protocol for Protein Disulfide Bond Reduction for Mass Spectrometry

This protocol outlines the fundamental steps for reducing disulfide bonds in protein samples prior to enzymatic digestion and analysis by mass spectrometry.

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

TCEP-d16 hydrochloride solution (e.g., 500 mM stock in water)

-

Alkylation reagent (e.g., 500 mM iodoacetamide in water, freshly prepared and protected from light)

-

Quenching reagent (e.g., DTT)

-

Digestion enzyme (e.g., trypsin)

-

Digestion buffer (e.g., 50 mM ammonium bicarbonate)

Procedure:

-

Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer. The use of a denaturant like urea helps to unfold the protein, making the disulfide bonds accessible to the reducing agent.

-

Reduction: Add TCEP-d16 hydrochloride to a final concentration of 5-10 mM. Incubate the mixture at room temperature for 20-30 minutes.

-

Alkylation: Add iodoacetamide to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 15-30 minutes. This step is crucial to prevent the reformation of disulfide bonds.

-

Quenching: Quench the excess iodoacetamide by adding DTT to a final concentration approximately double that of the iodoacetamide. Incubate for 15 minutes at room temperature.

-

Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit enzymatic activity.

-

Digestion: Add the proteolytic enzyme (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w). Incubate overnight at 37°C.

-

Sample Cleanup: Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid). The resulting peptide mixture can then be desalted and concentrated using a C18 solid-phase extraction column or tip prior to LC-MS/MS analysis.

4.2. Comparison with Dithiothreitol (DTT)

While both TCEP and DTT are effective reducing agents, they have distinct properties that make them suitable for different applications.

| Feature | TCEP-d16 Hydrochloride | Dithiothreitol (DTT) |

| Odor | Odorless | Strong, unpleasant odor |

| Stability | More stable in air and in solution over a wider pH range.[3] | Prone to oxidation, especially at neutral and alkaline pH. |

| Effective pH Range | Broad (pH 1.5 - 9.0)[5] | Optimal at pH > 7 |

| Reactivity | Irreversible reduction of disulfides. | Reversible reaction, requiring an excess of DTT. |

| Interference | Does not interfere with maleimide chemistry. Compatible with IMAC. | Reacts with maleimides and can interfere with metal affinity chromatography (IMAC). |

| Use in IEF | Charged in solution, making it unsuitable for isoelectric focusing (IEF).[6] | Neutral, can be used in IEF. |

Applications in Research and Drug Development

The unique properties of TCEP-d16 hydrochloride make it an invaluable tool in a variety of research and development settings.

-

Proteomics and Mass Spectrometry: As detailed in the experimental protocols, TCEP is a cornerstone of sample preparation for "bottom-up" proteomics, ensuring that proteins are fully denatured and digested for comprehensive analysis. The deuterated form, TCEP-d16 HCl, serves as an excellent internal standard for quantitative studies, allowing for precise measurement of protein abundance.

-

Protein Chemistry and Engineering: TCEP is used to maintain proteins and peptides in a reduced state, which is often necessary to preserve their biological activity or to prepare them for conjugation with other molecules, such as fluorescent labels or drug payloads.

-

Antibody-Drug Conjugate (ADC) Development: In the development of ADCs, TCEP can be used for the selective reduction of interchain disulfide bonds in antibodies, allowing for site-specific conjugation of cytotoxic drugs.

-

DNA and Nanoparticle Chemistry: TCEP is also utilized as a reducing agent in the chemistry of DNA and gold nanoparticles.[7]

Conclusion

TCEP-d16 hydrochloride is a powerful and versatile reducing agent with significant advantages for researchers and drug development professionals. Its stability, effectiveness over a wide pH range, and lack of interference with common downstream chemistries make it a superior choice for many applications, particularly in the field of proteomics. Adherence to proper safety and handling procedures is essential to harness the full potential of this reagent while ensuring a safe laboratory environment. This guide provides a foundational understanding of TCEP-d16 HCl, which, when combined with empirical optimization, will enable its successful integration into a wide array of scientific workflows.

References

- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. jpt.com [jpt.com]

- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Bovine Insulin Filaments Induced by Reducing Disulfide Bonds Show a Different Morphology, Secondary Structure, and Cell Toxicity from Intact Insulin Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Deuterated TCEP Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl), a critical reagent in modern proteomics, structural biology, and drug development. This document details its physical and chemical characteristics, stability, and applications, with a particular focus on its use in mass spectrometry-based techniques.

Core Chemical Properties

The properties outlined below are based on the well-documented characteristics of non-deuterated TCEP HCl, with theoretical considerations for the impact of deuteration.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of both deuterated (TCEP-d16 HCl) and non-deuterated TCEP HCl.

| Property | Deuterated TCEP HCl (TCEP-d16) | Non-Deuterated TCEP HCl | Reference |

| Molecular Formula | C9D15O6P·HCl | C9H15O6P·HCl | [1] |

| Molecular Weight | ~302.76 g/mol | 286.65 g/mol | [1] |

| CAS Number | 1174025-33-2 | 51805-45-9 | [1] |

| Appearance | White to off-white solid | White crystalline powder | |

| Solubility in Water | High (inferred) | 310 g/L (1.08 M) | [2] |

| pH of Aqueous Solution | ~2.5 (inferred) | ~2.5 | [2] |

| Odor | Odorless | Odorless | [2] |

Stability Profile

TCEP HCl is renowned for its stability compared to other reducing agents like dithiothreitol (DTT). This stability extends across a wide range of pH and buffer conditions. Deuteration is not expected to significantly alter this stability.

| Condition | Stability of TCEP HCl | Reference |

| Aqueous Solution | Stable. Resistant to air oxidation. | [2] |

| pH Range | Effective reducing agent over a broad pH range (1.5 - 9.0). | [2] |

| Buffer Compatibility | Stable in Tris, HEPES, Borate, and CAPS buffers. | |

| Phosphate Buffers | Less stable, especially at neutral pH. Can be oxidized in PBS. | [2] |

| Storage (Solid) | Store at room temperature, protected from moisture. | [1] |

| Storage (Solution) | Stock solutions can be stored frozen (-20°C). |

The Disulfide Reduction Mechanism and the Kinetic Isotope Effect

TCEP reduces disulfide bonds through a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide. This is followed by an intramolecular cyclization and hydrolysis to yield two free thiols and TCEP oxide.

References

Methodological & Application

Application Notes and Protocols for TCEP-d16 as an Internal Standard in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, accurate and reproducible measurement of protein abundance is paramount for understanding complex biological processes and for the development of novel therapeutics. Mass spectrometry (MS)-based proteomics has become the go-to method for identifying and quantifying thousands of proteins from complex samples. The use of internal standards is a critical component of robust quantitative MS-based workflows, as they help to correct for variations that can be introduced during sample preparation, chromatography, and mass spectrometric analysis.

Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective and widely used reducing agent for cleaving disulfide bonds in proteins, a crucial step in preparing proteins for enzymatic digestion and subsequent analysis by mass spectrometry. TCEP-d16 is a deuterated analog of TCEP, where 16 hydrogen atoms are replaced with deuterium. This heavy isotope-labeled version of TCEP can serve as an ideal internal standard in quantitative proteomics workflows. By adding a known amount of TCEP-d16 to a protein sample at an early stage of the sample preparation process, it is possible to accurately normalize for any sample loss or variation during the reduction, alkylation, digestion, and subsequent analytical steps. This application note provides a detailed protocol for the use of TCEP-d16 as an internal standard for accurate protein quantification.

Principle of Using TCEP-d16 as an Internal Standard

The underlying principle of using TCEP-d16 as an internal standard is based on the concept of isotope dilution mass spectrometry. TCEP-d16 is chemically identical to the unlabeled TCEP and therefore behaves in the same manner during the sample preparation workflow. However, due to the mass difference imparted by the deuterium atoms, TCEP-d16 and its byproducts can be distinguished from the unlabeled TCEP in the mass spectrometer.

By adding a known quantity of TCEP-d16 to the sample, a ratio of the signal intensity of the deuterated standard to the corresponding unlabeled analyte-derived peptide can be established. This ratio is then used to accurately calculate the quantity of the target protein in the original sample, effectively canceling out any variability introduced during the experimental workflow.

Advantages of TCEP-d16 as an Internal Standard

-

Early Introduction: TCEP-d16 can be added at the very beginning of the sample preparation workflow, during the protein reduction step, allowing it to account for variability in all subsequent steps.

-

Chemical Equivalence: Being chemically identical to TCEP, it ensures that the standard and the native molecules behave similarly throughout the process.

-

Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of quantification by correcting for experimental errors.

-

Compatibility: TCEP is compatible with downstream alkylation reagents like iodoacetamide and does not interfere with mass spectrometry analysis.

Experimental Protocols

Materials and Reagents

-

TCEP-d16 (Tris(2-carboxyethyl)phosphine-d16)

-

TCEP (Tris(2-carboxyethyl)phosphine)

-

Urea

-

Ammonium Bicarbonate (NH4HCO3)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

Purified water (LC-MS grade)

-

Protein sample of interest

Protocol 1: In-Solution Protein Digestion with TCEP-d16 Internal Standard

This protocol describes the use of TCEP-d16 as an internal standard for the quantification of a purified protein or a simple protein mixture in solution.

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet or solution in a denaturation buffer (e.g., 8 M urea in 100 mM NH4HCO3, pH 8.5).

-

Vortex thoroughly to ensure complete solubilization.

-

-

Addition of Internal Standard and Reduction:

-

Prepare a stock solution of TCEP-d16 of known concentration (e.g., 100 mM).

-

Add a precise amount of the TCEP-d16 stock solution to the protein sample to a final concentration of 10 mM. This is the internal standard.

-

For the unlabeled control sample, add standard TCEP to a final concentration of 10 mM.

-

Incubate the samples at 37°C for 30 minutes to reduce the disulfide bonds.

-

-

Alkylation:

-

Prepare a fresh solution of 500 mM iodoacetamide (IAA) in 100 mM NH4HCO3.

-

Add the IAA solution to the samples to a final concentration of 25 mM.

-

Incubate in the dark at room temperature for 20 minutes.

-

-

Sample Dilution and Digestion:

-

Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to less than 2 M. This is crucial for trypsin activity.

-

Add sequencing-grade trypsin to the sample at a 1:50 (trypsin:protein) ratio (w/w).

-

Incubate overnight (16-18 hours) at 37°C.

-

-

Quenching the Digestion and Desalting:

-

Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a table. The table should include the protein and peptide identification, the peak areas or intensities for the light (unlabeled) and heavy (TCEP-d16 labeled) peptide pairs, the calculated ratio of heavy to light, and the final quantified protein amount.

Table 1: Example of Quantitative Data for a Target Protein using TCEP-d16 Internal Standard

| Protein ID | Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Peak Area (Light) | Peak Area (Heavy) | Ratio (Heavy/Light) | Quantified Amount (fmol) |

| P12345 | TPEVTCVVVDVSHEDPEVQFK | 758.38 | 766.43 | 1.20E+07 | 1.15E+07 | 0.96 | 52.1 |

| P12345 | YLYEIAR | 433.24 | 433.24 | 9.80E+06 | - | - | - |

| P67890 | AGVANDNEEGFLVWEK | 612.97 | 612.97 | 5.40E+06 | - | - | - |

| P67890 | SLHTLFGDELCK | 678.83 | 686.88 | 7.20E+06 | 6.98E+06 | 0.97 | 31.5 |

Note: Peptides not containing cysteine residues will not show a mass shift corresponding to the deuterated label. The quantification is based on the peptides that are affected by the reduction and alkylation steps.

Mandatory Visualization

Caption: Workflow for quantitative proteomics using TCEP-d16 as an internal standard.

Logical Relationship Diagram

Caption: Logical relationship for quantification using an internal standard.

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using TCEP-d16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (ID-MS) is a highly accurate and precise analytical technique for the quantitative analysis of molecules. This application note provides a detailed protocol for the use of deuterated Tris(2-carboxyethyl)phosphine (TCEP-d16) in an ID-MS workflow for the quantification of disulfide-containing peptides and proteins. This method is particularly useful for studying the oxidation status of cysteine residues, which can be a critical post-translational modification in various biological processes and disease states.

TCEP is a potent, odorless, and stable reducing agent that efficiently cleaves disulfide bonds. By using a deuterated internal standard of TCEP (TCEP-d16) in conjunction with a heavy-isotope labeled version of the target peptide, this protocol offers a robust method to account for any variability in the reduction and sample preparation steps, leading to highly reliable quantitative data. The subsequent alkylation of the resulting free thiols with iodoacetamide (IAM) prevents re-oxidation and allows for consistent detection by mass spectrometry.

Signaling Pathway: Role of Cysteine Oxidation in EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Reactive oxygen species (ROS) are known to play a role as second messengers in this pathway. One of the key mechanisms by which ROS can modulate EGFR signaling is through the oxidative modification of cysteine residues on proteins within the pathway, such as protein tyrosine phosphatases (PTPs) that dephosphorylate and inactivate EGFR. Oxidation of the catalytic cysteine of PTPs can inhibit their activity, leading to sustained EGFR signaling. The protocol described herein can be adapted to quantify the extent of disulfide bonding (a form of oxidation) in proteins within this and other signaling pathways.

Application Note: Enhancing Quantitative Proteomics Accuracy with TCEP-d16

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of protein mass spectrometry, particularly in quantitative proteomics employing isobaric tags like TMT (Tandem Mass Tags) and iTRAQ (isobaric tags for relative and absolute quantitation), the accuracy of reporter ion measurements is paramount. Interference from co-eluting peptides is a well-documented challenge, leading to ratio compression and skewed quantification. However, a less-discussed source of interference can arise from the very reagents used during sample preparation. This application note details the advantages of using deuterated Tris(2-carboxyethyl)phosphine (TCEP-d16) as a reducing agent to mitigate isotopic interference in the low-mass region of the tandem mass spectrum, thereby ensuring more reliable and accurate quantification of proteins.

Tris(2-carboxyethyl)phosphine (TCEP) is a widely used reducing agent for cleaving disulfide bonds in proteins prior to enzymatic digestion.[1][2] Its stability, efficiency over a broad pH range, and compatibility with downstream alkylation make it a preferred choice over thiol-based reducing agents like DTT.[1] However, in the context of highly sensitive, multiplexed quantitative experiments, even trace amounts of residual, unlabeled TCEP can fragment during tandem mass spectrometry (MS/MS), potentially generating low-molecular-weight ions that interfere with the isobaric tag reporter ions.[3]

The use of a deuterated version, TCEP-d16, provides a simple and effective solution to this problem. By shifting the mass of any potential interfering fragment ions, TCEP-d16 ensures a clear reporter ion region, leading to more accurate and reliable data.

The Challenge: Isotopic Interference in Multiplexed Quantitative Proteomics

Isobaric tagging workflows rely on the generation of low-mass reporter ions during MS/MS fragmentation to provide quantitative information about the relative abundance of peptides (and thus proteins) across multiple samples.[4] The accuracy of this method is critically dependent on the purity of the reporter ion signals. Any extraneous ions with the same nominal mass as the reporter ions can artificially inflate their intensity, leading to a phenomenon known as ratio compression, where the measured fold changes are smaller than the true biological changes.

While co-eluting peptides are a major source of such interference, small molecules from the sample preparation workflow can also contribute. Standard TCEP has a molecular weight of 250.19 g/mol . During the high-energy collision-induced dissociation (HCD) used to generate TMT reporter ions, residual TCEP can fragment, creating a complex pattern of product ions. If any of these fragment ions fall within the m/z range of the TMT reporter ions (typically ~126-135 Da), they will interfere with the quantitative measurement.

The Solution: TCEP-d16 for Interference-Free Quantification

TCEP-d16 is a deuterated analog of TCEP where all 16 hydrogen atoms have been replaced with deuterium.[5][6] This isotopic substitution increases the molecular weight of the molecule by approximately 16 Da.

The primary advantage of using TCEP-d16 is that any fragment ions generated from it during MS/MS will be mass-shifted out of the TMT reporter ion region. This mass shift ensures that the low-mass region of the spectrum remains clean, allowing for accurate measurement of the reporter ion intensities.

Key Advantages of TCEP-d16 in Protein Mass Spectrometry

| Feature | Standard TCEP | TCEP-d16 | Advantage of TCEP-d16 |

| Reduction Efficiency | High | High | Equivalent, robust disulfide bond reduction. |

| MS/MS Fragmentation | Potential for fragments in the low-mass region (e.g., TMT reporter region). | Fragments are mass-shifted by +16 Da (and isotopic variants thereof). | Mitigates Isotopic Interference: Eliminates the risk of TCEP-derived fragments overlapping with and distorting isobaric tag reporter ion signals. |

| Quantitative Accuracy | Risk of ratio compression and inaccurate quantification due to interference. | Improved Accuracy: Enables more precise and reliable measurement of true biological fold changes. | |

| Workflow Compatibility | Fully compatible with standard proteomics workflows. | A simple, drop-in replacement for standard TCEP. | Seamless Integration: No changes to existing protocols are required. |

Experimental Protocols

Protocol 1: Protein Reduction and Alkylation for Isobaric Labeling (TMT/iTRAQ) using TCEP-d16

This protocol outlines the standard procedure for preparing protein samples for digestion and subsequent isobaric labeling, incorporating TCEP-d16 to ensure accurate quantification.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

TCEP-d16 hydrochloride

-

Iodoacetamide (IAA)

-

Ammonium Bicarbonate (50 mM, pH 8.0)

-

Trypsin (mass spectrometry grade)

-

Quenching solution (e.g., 5% hydroxylamine)

-

Isobaric labeling reagents (e.g., TMTpro)

-

Acetonitrile (ACN)

Procedure:

-

Protein Solubilization: Ensure your protein extract is fully solubilized. For complex samples, lysis in a buffer containing 8 M urea is recommended to denature proteins fully.

-

Reduction:

-

Prepare a fresh stock solution of TCEP-d16.

-

Add TCEP-d16 to the protein solution to a final concentration of 10 mM.

-

Incubate at 37°C for 60 minutes.

-

-

Alkylation:

-

Prepare a fresh stock solution of iodoacetamide (IAA).

-

Add IAA to the reduced protein solution to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Sample Dilution and Digestion:

-

Dilute the sample at least 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

-

Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid or trifluoroacetic acid.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

-

Dry the purified peptides in a vacuum centrifuge.

-

-

Isobaric Labeling:

-

Reconstitute the dried peptides and the isobaric labeling reagents according to the manufacturer's protocol.

-

Combine the peptides and labeling reagents and incubate for 1 hour at room temperature.

-

Quench the labeling reaction with hydroxylamine.

-

Combine the differentially labeled samples.

-

Perform a final C18 cleanup to remove excess labeling reagent.

-

The sample is now ready for LC-MS/MS analysis.

-

Visualizing the Workflow and the Problem of Interference

Experimental Workflow for Quantitative Proteomics

Caption: Workflow for isobaric tag-based quantitative proteomics.

The Impact of Reagent Interference on TMT Reporter Ions

References

Application Notes and Protocols for TCEP-d16 Hydrochloride in Biomolecular NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of deuterated Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-d16 HCl) in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. TCEP is a robust reducing agent for disulfide bonds in proteins and peptides, and the deuterated form is particularly advantageous for NMR studies.

Application Notes

TCEP-d16 hydrochloride is the deuterated form of the highly effective reducing agent, TCEP. In biomolecular NMR, maintaining a reduced state of cysteine residues is often crucial for preventing aggregation and maintaining the native structure and function of proteins. The primary advantage of using TCEP-d16 over its protonated counterpart is the elimination of interfering signals in ¹H NMR spectra. Standard TCEP has protons that generate signals which can overlap with and obscure resonances from the biomolecule of interest, complicating spectral analysis. By replacing these protons with deuterium, TCEP-d16 becomes "invisible" in ¹H NMR spectra, leading to cleaner and more easily interpretable data.[1][2]

Key Applications:

-

Structural Studies of Cysteine-Containing Proteins: For proteins where disulfide bond formation can lead to heterogeneity or aggregation, TCEP-d16 is essential for maintaining a homogenous, reduced sample suitable for high-resolution structure determination.

-

Studies of Redox-Regulated Proteins: TCEP-d16 can be used to study the reduced state of proteins involved in redox signaling pathways, allowing for a detailed characterization of their structure and dynamics in the absence of disulfide bonds.

-

Fragment-Based Screening: In NMR-based fragment screening, maintaining a stable and soluble protein target is critical. TCEP-d16 can ensure the target protein remains in a reduced, monomeric state without introducing confounding signals into the spectra.

-

Protein Folding Studies: The process of oxidative folding can be studied by maintaining a reduced state with TCEP-d16 and then initiating folding through its removal.[3][4]

Comparison of Reducing Agents: TCEP vs. DTT

TCEP offers several advantages over the more traditional reducing agent, dithiothreitol (DTT), for biomolecular NMR spectroscopy.

| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |

| Odor | Odorless | Strong, unpleasant odor |

| Effective pH Range | Wide (1.5 - 8.5)[5][6] | Narrow (typically > 7) |

| Stability | More resistant to air oxidation. Unstable in phosphate buffers at neutral pH.[5][6] | Prone to air oxidation, especially in the presence of metal ions. |

| Reactivity | Does not react with maleimides, allowing for simultaneous reduction and labeling.[7] | Reacts with maleimides, requiring removal before labeling.[7] |

| NMR Signal | Protonated form shows signals in ¹H NMR.[8] | Shows signals in ¹H NMR. |

| Deuterated Form | TCEP-d16 is commercially available. | Deuterated DTT is available but less commonly used. |

Experimental Protocols

Protocol 1: Preparation of a Protein Sample for NMR with TCEP-d16 Hydrochloride

This protocol outlines the steps for reducing disulfide bonds in a protein sample for NMR analysis using TCEP-d16 HCl.

Materials:

-